![molecular formula C21H19ClN4O B6447412 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile CAS No. 2640836-11-7](/img/structure/B6447412.png)
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
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Overview
Description
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile, commonly referred to as CPQ, is an organic compound that is used in a variety of scientific research applications. CPQ is a highly versatile compound that can be used in a variety of biochemical and physiological experiments. CPQ has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.
Scientific Research Applications
CPQ has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the human body, as well as to investigate the mechanisms of action of certain drugs. CPQ has also been used to investigate the biochemical and physiological effects of various compounds on cells. Additionally, CPQ has been used in toxicology studies to evaluate the toxicity of certain compounds.
Mechanism of Action
Target of Action
Compounds with similar structures have been used as building blocks in organic synthesis .
Mode of Action
It’s worth noting that similar compounds have been used in the suzuki–miyaura coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.
Biochemical Pathways
Organoboron compounds, which are similar to this compound, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Similar compounds have been used in the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy .
Action Environment
The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Advantages and Limitations for Lab Experiments
CPQ has several advantages and limitations when used in laboratory experiments. One of the main advantages of CPQ is that it is easily synthesized and can be used in a variety of experiments. Additionally, CPQ is relatively non-toxic and can be used in a variety of concentrations. However, CPQ can be unstable in certain conditions and can degrade over time. Additionally, CPQ can be difficult to obtain in certain concentrations, which can limit its use in some experiments.
Future Directions
There are a variety of potential future directions for CPQ research. One potential direction is to further investigate the mechanism of action of CPQ and to develop more effective methods of synthesis. Additionally, more research could be done to explore the potential therapeutic uses of CPQ. Additionally, CPQ could be used in combination with other compounds to develop new therapeutic agents. Finally, CPQ could be used to develop new methods of drug delivery and to improve the efficacy of existing drugs.
Synthesis Methods
CPQ can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-chloropyridine with piperidine in the presence of a base, followed by the addition of quinoline-4-carbonitrile. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. Other methods of synthesis include the reaction of 3-chloropyridine with piperidine in the presence of an acid, followed by the addition of quinoline-4-carbonitrile.
properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-11-16(12-23)17-3-1-2-4-19(17)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKPAUQPQOVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile |
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